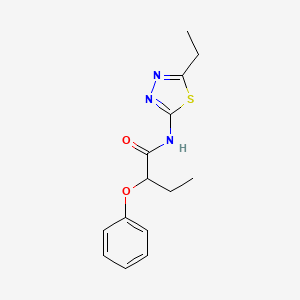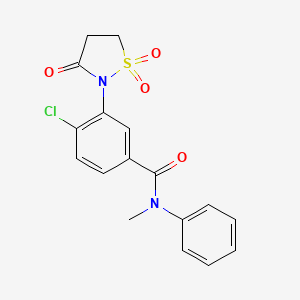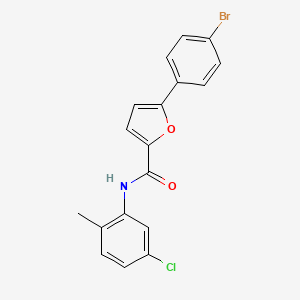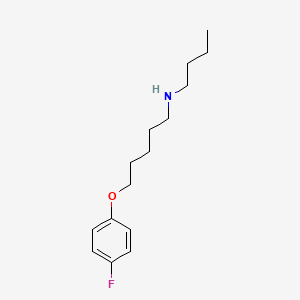![molecular formula C12H14Cl3NO2S B4931711 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4931711.png)
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine, also known as SPT or sulfotep, is a chemical compound that is commonly used in scientific research. It belongs to the family of organophosphate compounds, which are widely used as pesticides and insecticides. However, in
Wirkmechanismus
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine inhibits AChE by binding to the active site of the enzyme, which prevents acetylcholine from being broken down. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have various effects on the nervous system depending on the location and concentration of acetylcholine.
Biochemical and Physiological Effects:
The effects of this compound on biological systems depend on the concentration and location of acetylcholine. In general, this compound can cause an increase in acetylcholine levels, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory distress. This compound can also cause biochemical changes such as increased oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine is a valuable tool for studying the role of AChE in various biological processes. It is highly potent and selective, which makes it a useful tool for studying the effects of acetylcholine on biological systems. However, this compound has some limitations for lab experiments. It is highly toxic and can cause severe health effects if not handled properly. Also, the effects of this compound on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine. One area of interest is the development of new inhibitors of AChE that are less toxic and more selective than this compound. Another area of interest is the study of the effects of this compound on specific biological systems, such as the nervous system, immune system, and cardiovascular system. Finally, there is a need for more research on the long-term effects of this compound exposure on human health.
Synthesemethoden
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine can be synthesized by reacting 2,3,4-trichlorobenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine is widely used in scientific research as a tool to study the role of acetylcholinesterase (AChE) in various biological processes. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which plays a crucial role in the nervous system. This compound is a potent inhibitor of AChE, which makes it a valuable tool for studying the effects of acetylcholine on biological systems.
Eigenschaften
IUPAC Name |
4-methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-4-6-16(7-5-8)19(17,18)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAVGIUAYPZUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)


![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)


